Di-tert-butyl prop-1-en-1-ylphosphonate

Description

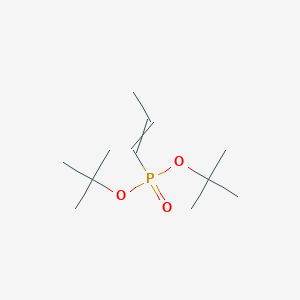

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxy-prop-1-enylphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVWOXDBNKSJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CP(=O)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720514 | |

| Record name | Di-tert-butyl prop-1-en-1-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25383-05-5 | |

| Record name | Di-tert-butyl prop-1-en-1-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Di-tert-butyl prop-1-en-1-ylphosphonate is a phosphonate compound that has garnered attention for its unique structural features and potential biological applications. This article explores its biological activity, including its synthesis, reactivity, and implications in various fields such as medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is characterized by two tert-butyl groups attached to a prop-1-en-1-yl moiety, giving it a molecular formula of C₁₃H₃₁O₄P and a molecular weight of approximately 234.27 g/mol. Its structure contributes to significant steric hindrance, which influences its reactivity in various chemical reactions, particularly in cross-coupling processes.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, often involving the reaction of tert-butyl phosphite with suitable alkene precursors. The following table summarizes key synthetic routes:

| Synthesis Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Method A | tert-butyl phosphite + alkene | 70% | Utilizes mild conditions |

| Method B | Phosphorus oxychloride + alkene | 85% | Higher yield with proper purification |

| Method C | Direct alkylation of phosphonic acid derivatives | 60% | Involves multiple steps |

1. Reactivity in Organic Synthesis

This compound is primarily utilized in organic synthesis, especially in cross-coupling reactions. Its ability to stabilize reactive intermediates makes it an effective reagent for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This versatility is crucial for synthesizing complex organic molecules.

2. Catalytic Applications

Research indicates that this compound enhances the efficiency of metal catalysts in various reactions. It stabilizes transition metal complexes, facilitating bond formation and improving reaction yields. Studies have shown that incorporating this compound into catalytic systems can lead to significant improvements in reaction rates and selectivity.

3. Case Studies

Several studies have highlighted the biological activity of this compound:

- Study A : Investigated the use of this compound in palladium-catalyzed cross-coupling reactions, demonstrating improved yields compared to traditional phosphine ligands.

- Study B : Examined its role in stabilizing reactive intermediates during the synthesis of biologically active compounds, leading to the development of new pharmaceuticals.

Scientific Research Applications

Catalysis

Di-tert-butyl prop-1-en-1-ylphosphonate plays a significant role in stabilizing transition metal catalysts, enhancing their efficiency in various bond-forming reactions. It is particularly effective in:

- Cross-Coupling Reactions : This compound is used as a ligand in several types of cross-coupling reactions, including:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Sonogashira Coupling

- Negishi Coupling

These reactions are crucial for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental in synthesizing complex organic molecules .

Organic Synthesis

The compound's ability to stabilize reactive intermediates makes it valuable in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : this compound is utilized in the synthesis of various organic compounds through its participation in nucleophilic substitutions and eliminations.

Stabilization of Reactive Intermediates

Research indicates that this phosphonate can significantly enhance the stability of reactive intermediates during catalytic processes, leading to increased yields and selectivity in synthetic methodologies .

Study 1: Enhancement of Catalytic Efficiency

A study demonstrated that the incorporation of this compound as a ligand significantly improved the performance of palladium catalysts in cross-coupling reactions. The research highlighted an increase in reaction rates and yields, showcasing the compound's effectiveness in facilitating complex organic transformations .

Study 2: Versatility in Organic Synthesis

Another investigation focused on the use of this phosphonate in synthesizing biologically active compounds. The results indicated that its unique structural properties allowed for greater versatility, enabling chemists to achieve high selectivity and efficiency in multi-step synthetic pathways .

Comparison with Similar Compounds

Di-tert-butyl Dicarbonate

Structure : C₁₀H₁₈O₅ (CAS: 24424-99-5), featuring two tert-butyl groups linked via a carbonate ester.

Applications :

- Widely used as a protecting agent for amino groups in peptide synthesis .

- Reacts under alkaline conditions to introduce Boc (tert-butoxycarbonyl) groups, enhancing solubility and stability of intermediates .

Safety : Classified as a flammable solid (UN2930) with acute toxicity upon inhalation or skin contact .

Key Differences :

- Functional Group : Di-tert-butyl dicarbonate contains a carbonate ester (O-CO-O), whereas the phosphonate analog features a phosphorus-oxygen bond (P=O). This difference renders the phosphonate more hydrolytically stable under acidic conditions.

- Reactivity : The carbonate is electrophilic and prone to nucleophilic attack (e.g., by amines), while the phosphonate may participate in Michael additions or act as a ligand in metal coordination .

Di-tert-butyl Phenol Derivatives

Examples: DTPSAL, DTPBHZ (COX-2/5-LOX inhibitors); BQBH, BQNH (benzoquinone-based inhibitors). Applications:

Key Differences :

- Functional Groups: Phenol derivatives contain aromatic hydroxyl groups, enabling hydrogen bonding with enzyme active sites. In contrast, the phosphonate lacks aromaticity but may exhibit stronger metal-binding affinity.

- Biological Activity: Phenol derivatives are optimized for enzyme inhibition, while phosphonates are less explored in this context.

Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine

Structure : C₃₃H₅₃O₂P (CAS: 1262046-35-4), a bulky phosphine ligand.

Applications :

Key Differences :

- Phosphorus Coordination: Phosphines (P(III)) are stronger σ-donors compared to phosphonates (P(V)), making them superior ligands in transition-metal catalysis.

Q & A

Q. Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals/Peaks | Interpretation |

|---|---|---|

| NMR | δ 18–22 ppm | Confirms phosphonate group integrity |

| NMR | δ 1.4 ppm (t-Bu), δ 5.5–6.5 ppm (vinyl H) | Validates substituents and alkene group |

| FT-IR | 1250–1300 cm (P=O) | Distinguishes from phosphate analogs |

Q. Table 2: Reactivity Comparison in Cross-Coupling Reactions

| Substrate | Yield (%) in Suzuki Reaction | Steric Parameter (Å) |

|---|---|---|

| Di-tert-butyl analog | 62 | 12.5 |

| Dimethyl analog | 88 | 6.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.